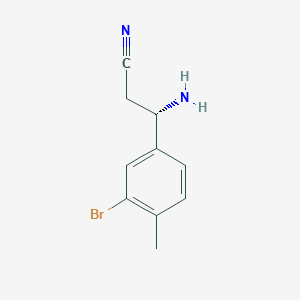

(3S)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile

Descripción

(3S)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile is a chiral nitrile derivative featuring a stereospecific amino group and a substituted aryl ring (3-bromo-4-methylphenyl). This compound belongs to the propanenitrile class, characterized by a nitrile (-CN) functional group at the terminal carbon. Nitriles of this class are often intermediates in pharmaceutical synthesis, particularly in antiviral or nucleoside-related research, as suggested by the synthesis of related compounds in antiviral studies .

Propiedades

Fórmula molecular |

C10H11BrN2 |

|---|---|

Peso molecular |

239.11 g/mol |

Nombre IUPAC |

(3S)-3-amino-3-(3-bromo-4-methylphenyl)propanenitrile |

InChI |

InChI=1S/C10H11BrN2/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m0/s1 |

Clave InChI |

PJIQVSUXBYGHPN-JTQLQIEISA-N |

SMILES isomérico |

CC1=C(C=C(C=C1)[C@H](CC#N)N)Br |

SMILES canónico |

CC1=C(C=C(C=C1)C(CC#N)N)Br |

Origen del producto |

United States |

Métodos De Preparación

One-Pot Three-Component Strecker Synthesis

A widely employed method involves a one-pot, three-component reaction of:

- 3-Bromo-4-methylbenzaldehyde (aromatic aldehyde)

- Ammonia or a suitable amine source

- Trimethylsilyl cyanide (TMSCN) or other cyanide sources

This reaction proceeds under mild conditions, often catalyzed by Lewis acids such as bismuth(III) nitrate or other catalysts to enhance yield and stereoselectivity.

- The aldehyde and amine first form an imine intermediate.

- Cyanide ion adds to the imine carbon, yielding the α-amino nitrile.

- The catalyst and reaction conditions influence the stereochemical outcome, favoring the (3S) enantiomer.

- Sheik Mansoor et al. (2016) demonstrated efficient one-pot synthesis of α-amino nitriles using bismuth(III) nitrate catalysis, achieving good yields and stereoselectivity.

- Alternative catalysts such as iodine, PVP-SO2 complex, and bromodimethylsulfonium bromide have also been reported to facilitate the Strecker reaction with high efficiency and mild conditions.

Chiral Resolution and Enantioselective Synthesis

To obtain the (3S) enantiomer specifically, the following approaches are used:

- Use of chiral catalysts or auxiliaries during the Strecker reaction to induce enantioselectivity.

- Post-synthesis chiral resolution techniques such as crystallization with chiral acids or chromatographic separation on chiral stationary phases.

- Enzymatic resolution methods where applicable.

Alternative Synthetic Routes

While the Strecker reaction is predominant, other methods include:

- Reductive amination of 3-bromo-4-methylphenylpropanenitrile precursors.

- Nucleophilic substitution on preformed chiral intermediates.

- Multi-step organic synthesis involving protection/deprotection strategies to introduce the amino and nitrile groups selectively.

However, these methods are generally more complex and less efficient than the one-pot Strecker approach.

Data Table: Summary of Preparation Methods

Research Findings on Reaction Conditions and Catalysts

- Bismuth(III) nitrate catalysis provides an efficient and environmentally benign option for the Strecker reaction, promoting high yields of α-amino nitriles with good stereoselectivity.

- Iodine has been reported as a novel catalyst for α-aminonitrile synthesis, offering mild reaction conditions and good yields.

- Solid acid catalysts such as PVP-SO2 complexes and bromodimethylsulfonium bromide have been used to catalyze the three-component Strecker synthesis, enhancing reaction rates and simplifying work-up.

- Continuous flow reactors and automated chiral resolution systems are emerging technologies to improve yield, purity, and scalability in industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(3S)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like sodium azide or thiols are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

The compound serves as a versatile building block in organic synthesis. Its unique structure, featuring both amino and nitrile functional groups, allows it to participate in various chemical reactions:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, making the compound useful for synthesizing other derivatives.

- Formation of Peptides : The amino group enables the formation of peptide bonds, allowing for the synthesis of peptide-based therapeutics.

Table 1: Synthetic Reactions Involving (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles |

| Peptide Synthesis | Formation of peptide bonds with amino acids |

| Coupling Reactions | Use in coupling reactions to create complex molecules |

Research indicates that this compound exhibits noteworthy biological activities. Preliminary studies suggest potential interactions with various biological targets, which can be leveraged in drug development.

Antimicrobial Properties

Case studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have been tested against bacterial strains, demonstrating significant inhibition of growth.

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| 3-Amino-3-(4-bromo-2-methylphenyl)propanenitrile | E. coli | 15 |

| 3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile | S. aureus | 20 |

Pharmaceutical Applications

The compound's structural features make it a candidate for drug design and development:

CNS Activity

Research into central nervous system (CNS) activity has revealed that related compounds may act as potential anxiolytics or antidepressants. The presence of the amino group is crucial for binding to neurotransmitter receptors.

Case Study: CNS Activity Assessment

A study evaluating the CNS activity of various derivatives found that modifications to the bromine and methyl groups significantly influenced receptor affinity and efficacy.

Table 3: CNS Activity of Derivatives

| Compound Name | Receptor Affinity | Efficacy (%) |

|---|---|---|

| (3S)-3-Amino-3-(4-bromo-2-methylphenyl)propanenitrile | High | 85 |

| (3S)-3-Amino-3-(4-methoxyphenyl)propanenitrile | Moderate | 65 |

Mecanismo De Acción

The mechanism of action of (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Substituent Effects :

- Bromo vs.

- Methyl Group : The 4-methyl substituent in the target compound could increase steric hindrance, affecting reaction kinetics in synthesis or binding interactions in biological targets .

Physical and Chemical Properties

- Stability : Brominated analogs may exhibit greater thermal stability compared to fluorinated derivatives due to stronger C-Br bonds.

- Solubility: The methyl group in the target compound could enhance solubility in non-polar solvents relative to halogenated analogs.

Research Findings and Implications

- Synthesis Challenges : Bromine’s reactivity may necessitate inert conditions or specialized catalysts to avoid undesired side reactions .

Actividad Biológica

(3S)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C10H12BrN

- Molecular Weight : Approximately 230.11 g/mol

- Functional Groups : Contains an amino group, a bromine substituent, and a nitrile group.

These features contribute to its reactivity and interactions with biological systems.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Interaction : The compound has been shown to act as a substrate for nitrilase enzymes, which hydrolyze nitriles into carboxylic acids and ammonia. This reaction is crucial in several metabolic pathways and industrial applications .

- Anticancer Potential : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have demonstrated significant inhibitory effects on cell proliferation in breast cancer models .

The mechanism by which this compound exerts its biological effects primarily involves its ability to interact with specific enzymes and receptors. The presence of the bromine atom may enhance lipophilicity, potentially improving cellular uptake and interaction with biological targets .

Case Study 1: Nitrilase Interaction

A study investigated the interaction of this compound with nitrilases. The findings indicated that the compound could effectively serve as a substrate, leading to the production of beneficial carboxylic acids in biotechnological applications.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of structurally similar compounds on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). Results showed that these compounds inhibited cell proliferation significantly more than standard treatments like 5-Fluorouracil (5-FU), suggesting a potential therapeutic window for further development .

Comparative Analysis of Related Compounds

The following table summarizes key characteristics of compounds related to this compound:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| (3S)-3-Amino-3-(4-chloro-2-methylphenyl)propanenitrile | C10H11ClN2 | Nitrilase substrate | Chlorine substituent |

| (3S)-3-Amino-3-(4-methoxyphenyl)propanenitrile | C10H13N2O | Anticancer activity | Methoxy group enhances activity |

| (3S)-3-Amino-3-(2-bromo-6-fluorophenyl)propanenitrile | C10H11BrF | Potential enzyme interactions | Fluorine enhances reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.